

Spectroscopic Data of 5-Methoxyindan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyindan-1-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxyindan-1-one** (CAS No: 5111-70-6), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

5-Methoxyindan-1-one is a bicyclic aromatic ketone with the chemical formula $C_{10}H_{10}O_2$ and a molecular weight of 162.19 g/mol .^[1] It typically appears as a white to light yellow crystalline powder.^[2] Its structure consists of an indanone core with a methoxy group substituted at the 5-position of the aromatic ring.

IUPAC Name: 5-methoxy-2,3-dihydro-1H-inden-1-one^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR spectra of **5-Methoxyindan-1-one** provide detailed information about its proton and carbon framework.

1H NMR Data

The ^1H NMR spectrum of **5-Methoxyindan-1-one** exhibits characteristic signals for the aromatic protons, the methylene protons of the five-membered ring, and the methoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.66	d	8.4	H-7
6.90	dd	8.4, 2.4	H-6
6.84	d	2.4	H-4
3.86	s	-	-OCH ₃
3.09	t	5.9	H-3
2.71	t	5.9	H-2

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

Chemical Shift (δ) ppm	Assignment
205.5	C-1 (C=O)
165.2	C-5
158.5	C-7a
126.8	C-7
125.0	C-3a
115.4	C-6
109.3	C-4
55.7	-OCH ₃
36.5	C-2
25.9	C-3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Methoxyindan-1-one** shows characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-O bond of the methoxy group.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
1695	Strong	C=O (Aryl Ketone) Stretch
1605, 1490	Medium-Strong	C=C (Aromatic Ring) Stretch
1260	Strong	C-O (Aryl Ether) Stretch
3000-2850	Medium	C-H (Aliphatic) Stretch
3100-3000	Weak	C-H (Aromatic) Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **5-Methoxyindan-1-one** shows a prominent molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
162	100	[M] ⁺ (Molecular Ion)
161	95	[M-H] ⁺
134	50	[M-CO] ⁺
133	45	[M-CHO] ⁺
105	30	[M-CO-CHO] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

A sample of **5-Methoxyindan-1-one** (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a sufficient number of scans.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method. A small amount of **5-Methoxyindan-1-one** (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier

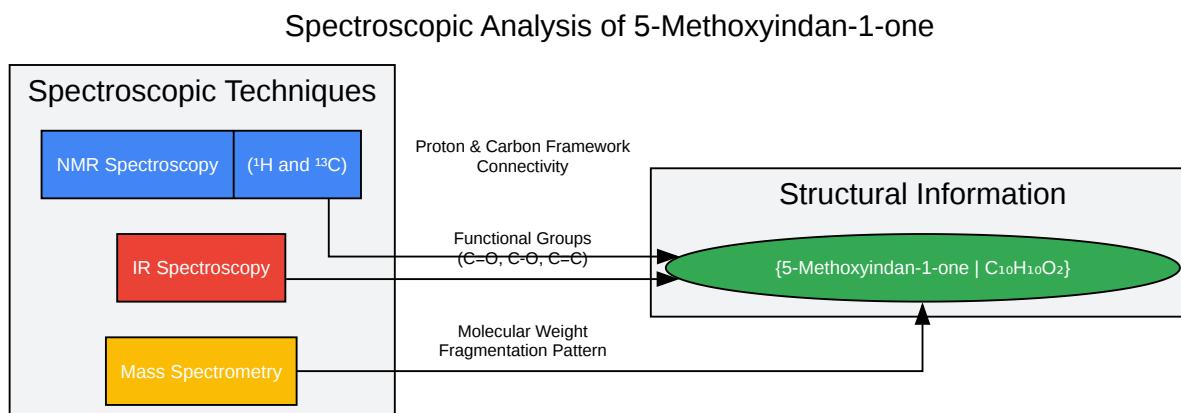
Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of **5-Methoxyindan-1-one** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (1 μL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Data Interpretation and Structural Elucidation

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **5-Methoxyindan-1-one**.



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